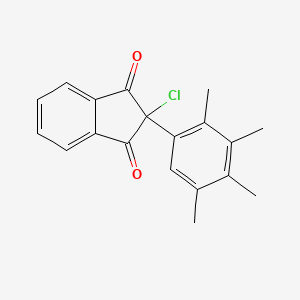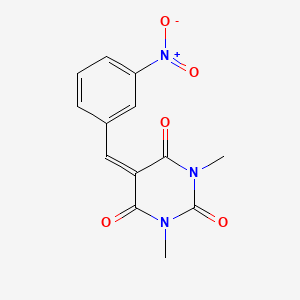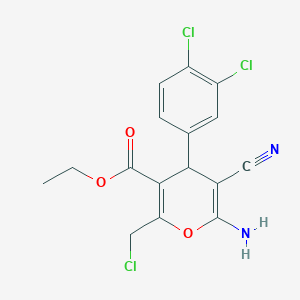
2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione
描述
2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione, also known as Cl-TMD or Cl-Ind, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione in biological systems is not fully understood. However, it has been proposed that 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione can act as a photosensitizer, generating singlet oxygen species upon excitation with light. Singlet oxygen species are known to cause oxidative damage to cellular components, leading to cell death. This mechanism has been exploited in the development of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione as a fluorescent probe for imaging intracellular ROS.
Biochemical and physiological effects:
2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione has been shown to have low toxicity in vitro and in vivo. In vitro studies have shown that 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione can induce cell death in cancer cells upon exposure to light. In vivo studies have shown that 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione can be used as a fluorescent probe for imaging ROS in zebrafish embryos. However, further studies are needed to fully understand the biochemical and physiological effects of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione in biological systems.
实验室实验的优点和局限性
One advantage of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione is its high purity and yield, which makes it suitable for use in various applications. Another advantage is its low toxicity, which makes it a safe compound to work with in the laboratory. However, one limitation of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione is its limited solubility in common organic solvents, which can make it difficult to work with in certain applications.
未来方向
There are several future directions for the study of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione. One direction is the development of new synthesis methods to improve the yield and purity of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione. Another direction is the exploration of new applications for 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione in optoelectronics and organic semiconductors. In biological research, future directions include the development of new fluorescent probes based on 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione for imaging other cellular components, as well as the study of the mechanism of action of 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione in biological systems.
科学研究应用
2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione has been studied for its potential applications in various fields, including optoelectronics, organic semiconductors, and biological research. In optoelectronics, 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In organic semiconductors, 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione has been used as a dopant to improve the charge transport properties of the material. In biological research, 2-chloro-2-(2,3,4,5-tetramethylphenyl)-1H-indene-1,3(2H)-dione has been studied for its potential as a fluorescent probe for imaging intracellular reactive oxygen species (ROS).
属性
IUPAC Name |
2-chloro-2-(2,3,4,5-tetramethylphenyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO2/c1-10-9-16(13(4)12(3)11(10)2)19(20)17(21)14-7-5-6-8-15(14)18(19)22/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVSATFGKJKTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)C2(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-(2,3,4,5-tetramethylphenyl)indene-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837865.png)
![5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3837871.png)
![3-(2-furyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837873.png)

![3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837892.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B3837903.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B3837904.png)
![5-methyl-2-phenyl-4-({[4-(phenyldiazenyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3837918.png)
![3-acetyl-8,9-dihydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine-2,5(1H,7H)-dione](/img/structure/B3837926.png)
![4-[2-(2,3-dimethoxyphenyl)vinyl]pyridine hydrochloride](/img/structure/B3837929.png)
![N-(2-(4-bromophenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B3837942.png)
